1-Cyclopentyl-piperazin-2-one hydrochloride
CAS No.: 1185300-00-8
Cat. No.: VC2816210
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185300-00-8 |
|---|---|
| Molecular Formula | C9H17ClN2O |
| Molecular Weight | 204.7 g/mol |
| IUPAC Name | 1-cyclopentylpiperazin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.ClH/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;/h8,10H,1-7H2;1H |
| Standard InChI Key | LRCZUYWNKQREEG-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2CCNCC2=O.Cl |
| Canonical SMILES | C1CCC(C1)N2CCNCC2=O.Cl |
Introduction
Chemical Identity and Basic Properties
1-Cyclopentyl-piperazin-2-one hydrochloride is the hydrochloride salt form of 1-cyclopentylpiperazin-2-one. It contains a six-membered piperazine ring with two nitrogen atoms, a carbonyl group at the 2-position, and a cyclopentyl substituent attached to one of the nitrogen atoms . The compound exists in both anhydrous and hydrate forms, with the latter containing a water molecule in its crystal structure .
Nomenclature and Identification
The compound is identified by several key parameters:
| Property | Value |
|---|---|
| CAS Registry Number | 1185300-00-8 |
| IUPAC Name | 2-Piperazinone, 1-cyclopentyl-, hydrochloride (1:1) |
| Synonyms | 1-Cyclopentylpiperazin-2-one hydrochloride |
| Molecular Formula | C₉H₁₆N₂O·HCl |
| Molecular Weight | 204.70 g/mol |
| Parent Compound CID | 1132965 (1-Cyclopentylpiperazin-2-one) |
| InChI Key | LRCZUYWNKQREEG-UHFFFAOYSA-N |
Table 1. Chemical identity parameters of 1-Cyclopentyl-piperazin-2-one hydrochloride
The hydrate form has additional properties:
| Property | Value |
|---|---|
| PubChem CID | 45926162 |
| Molecular Formula | C₉H₁₉ClN₂O₂ (including water molecule) |
| Molecular Weight | 222.71 g/mol |
| InChI | InChI=1S/C9H16N2O.ClH.H2O/c12-9-7-10-5-6-11(9)8-3-1-2-4-8;;/h8,10H,1-7H2;1H;1H2 |
Table 2. Chemical identity parameters of 1-Cyclopentyl-piperazin-2-one hydrochloride hydrate
Structural Characteristics
Molecular Structure
The molecular structure of 1-Cyclopentyl-piperazin-2-one hydrochloride consists of a piperazinone ring with a cyclopentyl substituent and a hydrochloride counterion. The piperazinone ring is a six-membered heterocyclic structure containing two nitrogen atoms with a carbonyl group at the 2-position, forming an amide functional group .
Structural Features and Conformations
The presence of the cyclopentyl group introduces steric bulk and lipophilicity to the molecule, which can influence its pharmacokinetic properties. The cyclopentane ring is attached to one of the nitrogen atoms in the piperazinone ring, creating a tertiary amine at this position, while the other nitrogen (at position 4) remains a secondary amine in the amide group .
The piperazinone ring typically adopts a chair conformation, which is the most energetically favorable conformation for six-membered rings. The hydrochloride salt is formed by protonation of the secondary amine nitrogen, enhancing water solubility compared to the free base form .
Physical and Chemical Properties
Physical State and Appearance
1-Cyclopentyl-piperazin-2-one hydrochloride typically appears as a crystalline solid. The purity of commercial samples has been reported to be around 97% .
Solubility Profile
As a hydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form. This characteristic is particularly advantageous for potential pharmaceutical applications, as it facilitates formulation and bioavailability .
Chemical Reactivity
The compound contains several reactive sites:
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The secondary amine group can participate in various substitution reactions
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The carbonyl group can undergo typical reactions of amides
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The cyclopentyl group introduces hydrophobicity and can influence the compound's interaction with biological systems
Synthesis Methods
Related Synthetic Pathways
Recent advances in the asymmetric catalytic access to piperazin-2-ones provide insights into potential synthesis methods. A one-pot sequential protocol has been reported for the preparation of 3-aryl/alkyl piperazin-2-ones using commercially available reagents and readily available urea and thiourea catalysts based on Cinchona alkaloids .
The process typically involves:
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A Knoevenagel condensation
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An asymmetric epoxidation
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A ring-closing reaction to form the piperazin-2-one skeleton
These methods have been reported to yield enantioenriched piperazin-2-ones in good to high yield and enantioselectivity .
Analytical Characterization
Spectroscopic Properties
Spectroscopic data for 1-Cyclopentyl-piperazin-2-one hydrochloride can be inferred from related compounds:
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IR Spectroscopy: Expected to show characteristic bands for:
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N-H stretching (3300-3500 cm⁻¹)
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C=O stretching of the amide (1650-1700 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
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Cyclopentyl C-H stretching (2850-3000 cm⁻¹)
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Nuclear Magnetic Resonance (NMR):
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¹H NMR would show signals for the cyclopentyl protons, piperazinone ring protons, and the N-H proton
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¹³C NMR would show signals for the carbonyl carbon, cyclopentyl carbons, and piperazinone ring carbons
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Mass Spectrometry:
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The molecular ion peak would correspond to the molecular weight of the free base (168.24 g/mol)
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Fragmentation patterns would likely include loss of the cyclopentyl group and fragmentation of the piperazinone ring
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Relationship to Parent and Related Compounds
Comparison with Parent Compound
The parent compound, 1-Cyclopentylpiperazin-2-one (CAS: 59702-17-9), differs from the hydrochloride salt in several important ways:
| Property | 1-Cyclopentylpiperazin-2-one | 1-Cyclopentyl-piperazin-2-one hydrochloride |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂O | C₉H₁₆N₂O·HCl |
| Molecular Weight | 168.24 g/mol | 204.70 g/mol |
| Physical State | Likely crystalline solid | Crystalline solid |
| Water Solubility | Less soluble | More soluble |
| InChI Key | ARBQQMHPEQJNID-UHFFFAOYSA-N | LRCZUYWNKQREEG-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2CCNCC2=O | C1CCC(C1)N2CCNCC2=O.Cl |
Table 3. Comparison between parent compound and hydrochloride salt
Related Compounds
Several related compounds share structural similarities with 1-Cyclopentyl-piperazin-2-one hydrochloride:
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1-Cyclopentylpiperazine (CAS: 21043-40-3):
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1-Cyclopentyl-4-nitrosopiperazine (CAS: 61379-66-6):
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4-Nitrosopiperazin-2-one (CAS: 18907-82-9):
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Contains both a carbonyl at the 2-position and a nitroso group at the 4-position
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Lacks the cyclopentyl substituent
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